molecular formula C53H99N4O14P B8209952 azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

Cat. No.: B8209952
M. Wt: 1047.3 g/mol
InChI Key: HMLYGTOVHVFLDS-UHFFFAOYSA-N
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Description

This compound is a multifunctional phospholipid derivative featuring:

  • Azane (NH₃) moiety: Likely serving as a polar headgroup.
  • Phosphoryl group: Central to its amphiphilic structure, enabling membrane integration.
  • Long-chain octadecanoate (C18) esters: Contributing to hydrophobic tail stability.
  • Maleimide (2,5-dioxopyrrol-1-yl) group: A reactive site for thiol-based conjugation (e.g., with proteins or peptides) .
  • Ethoxy linkers (PEG-like chains): Enhancing aqueous solubility and biocompatibility.

This structure suggests applications in drug delivery systems, such as liposomal formulations or lipid nanoparticles, where conjugation and membrane stability are critical.

Properties

IUPAC Name

azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H96N3O14P.H3N/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-51(60)67-45-47(70-52(61)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)46-69-71(63,64)68-42-39-55-53(62)66-44-43-65-41-38-54-48(57)37-40-56-49(58)35-36-50(56)59;/h35-36,47H,3-34,37-46H2,1-2H3,(H,54,57)(H,55,62)(H,63,64);1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLYGTOVHVFLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOCCNC(=O)CCN1C(=O)C=CC1=O)OC(=O)CCCCCCCCCCCCCCCCC.N
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H99N4O14P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

474922-22-0
Details Compound: 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt
Record name 1,2-Distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)] ammonium salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=474922-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

1047.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves the conjugation of 1,2-distearoyl-sn-glycero-3-phosphoethanolamine with polyethylene glycol (PEG) and maleimide. The reaction typically occurs in an organic solvent such as chloroform or methanol under controlled temperature and pH conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes purification steps such as chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can result in thioether linkages .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of the compound is C16H19N3O8C_{16}H_{19}N_{3}O_{8}, with a molecular weight of approximately 381.34 g/mol . Its structure includes multiple functional groups that contribute to its chemical reactivity and biological activity. The presence of dioxopyrrolidine moieties suggests potential interactions with biological systems, making it a candidate for pharmaceutical applications.

Structural Features

  • Dioxopyrrolidine Core : This feature may enhance the compound's ability to interact with biological targets.
  • Ethoxy and Hydroxyphosphoryl Groups : These groups can facilitate solubility and bioavailability.
  • Octadecanoyloxy Propyl Chain : This long-chain fatty acid derivative could improve membrane permeability.

Medicinal Chemistry

The compound's structural characteristics indicate potential applications in drug development. The dioxopyrrolidine moiety has been associated with various pharmacological activities, including anti-cancer and anti-inflammatory effects. Research has shown that derivatives of pyrrolidine compounds often exhibit significant biological activity due to their ability to interact with specific protein targets .

Case Study: Anti-Cancer Activity

A study investigating the anti-cancer properties of similar dioxopyrrolidine derivatives demonstrated that these compounds could inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involved the modulation of apoptotic pathways, suggesting that azane derivatives could be explored further as therapeutic agents .

Nanotechnology

The amphiphilic nature of the compound allows it to form micelles or liposomes, which are useful for drug delivery systems. The incorporation of octadecanoyloxy chains enhances the ability to encapsulate hydrophobic drugs, improving their solubility and stability in physiological environments.

Application Example: Drug Delivery Systems

Research indicates that using azane derivatives in nanocarriers can significantly enhance the delivery efficiency of chemotherapeutic agents. By modifying the surface properties of nanoparticles with such compounds, researchers have achieved targeted delivery to cancer cells while minimizing systemic toxicity .

Bioconjugation Techniques

The presence of reactive functional groups makes this compound suitable for bioconjugation applications. It can be utilized to attach therapeutic agents or imaging probes to biomolecules, enhancing their efficacy and specificity.

Case Study: Targeted Therapy

In a study focused on targeted cancer therapy, azane derivatives were conjugated with monoclonal antibodies, resulting in increased localization of therapeutic agents at tumor sites. This approach demonstrated improved treatment outcomes compared to conventional therapies .

Mechanism of Action

The mechanism of action of azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate involves its ability to form stable liposomes and nanoparticles. These structures can encapsulate therapeutic agents, protecting them from degradation and enhancing their delivery to target cells. The maleimide group allows for specific conjugation with biomolecules, facilitating targeted delivery .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators include its maleimide-functionalized phosphoryl headgroup and dual C18 chains . Below is a comparative analysis with structurally analogous compounds:

Table 1: Functional Group Comparison
Compound Name Headgroup Conjugation Site Hydrophobic Tail Key Applications
Target Compound Phosphoryl-azane Maleimide Dual C18 octadecanoate Drug delivery, nanocarriers
DSPE-PEG2000-Maleimide Phosphoryl Maleimide Dual C18 stearate Liposomal conjugation
DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) Phosphocholine None Dual C18:1 oleate Membrane models
Azane oxide derivatives (e.g., C12H8N2O5S) Sulfinyl-azane None Aromatic rings Catalysis, niche synthesis
Key Observations:
  • Maleimide Functionality : Both the target compound and DSPE-PEG-Maleimide enable thiol-based conjugation, critical for targeted drug delivery. However, the target compound’s azane headgroup may offer enhanced pH-dependent behavior compared to standard phosphoryl groups .
  • Tail Saturation: The dual saturated C18 chains (octadecanoate) enhance membrane rigidity compared to unsaturated analogs like DOPC, which improves stability but reduces fusogenicity .
  • Ethoxy Linkers: Unlike DSPE-PEG2000’s polyethylene glycol chains, the ethoxy-carbonylamino linkers in the target compound may reduce steric hindrance during conjugation.

Physicochemical Properties

Table 2: Physicochemical Comparison
Property Target Compound DSPE-PEG2000-Maleimide Azane Oxide (C12H8N2O5S)
Molecular Weight* ~1,500–1,800 Da (estimated) ~2,800 Da 292.26 g/mol
Solubility Amphiphilic (aqueous/organic) Amphiphilic Polar (aqueous)
Conjugation Efficiency High (maleimide-thiol) High None
Thermal Stability High (saturated tails) Moderate Moderate

*Exact molecular weight of the target compound is unavailable in evidence; estimation based on structural analogs.

Key Findings:
  • The target compound’s smaller size compared to DSPE-PEG2000 may improve tissue penetration but reduce circulation time.
  • Its saturated tails confer higher thermal stability than unsaturated lipids, ideal for high-temperature formulations.
  • Unlike azane oxide derivatives (e.g., C12H8N2O5S), which lack conjugation capacity, the target compound’s maleimide group enables precise biofunctionalization .

Biological Activity

The compound azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate is a complex organic molecule that exhibits significant biological activity. Understanding its biological properties is crucial for potential applications in pharmaceuticals and biotechnology.

Chemical Structure

The compound features a multi-functional structure characterized by:

  • Azane Backbone : Incorporating nitrogen atoms which contribute to its reactivity.
  • Hydroxyphosphoryl and Ethoxy Groups : These functional groups enhance solubility and biological interactions.
  • Octadecanoyloxy Propyl Moiety : This long-chain fatty acid derivative may influence membrane permeability and bioactivity.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Properties : The presence of dioxopyrrol moieties suggests potential antioxidant activity, which can mitigate oxidative stress in cells.
  • Enzyme Inhibition : The functional groups may interact with various enzymes, potentially inhibiting their activity and altering metabolic pathways.
  • Cell Membrane Interaction : The fatty acid chains may facilitate the incorporation of the compound into cell membranes, enhancing its bioavailability and efficacy.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Anticancer Activity : Research has shown that azane derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in breast cancer cells through mitochondrial pathways .
  • Neuroprotective Effects : A study demonstrated that azane-based compounds could protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .
  • Antimicrobial Properties : The presence of nitrogen in the azane structure has been linked to antimicrobial activity against both gram-positive and gram-negative bacteria, indicating potential applications in developing new antibiotics .

Summary of Biological Activities

Activity TypeObservationsReferences
AntioxidantInhibition of oxidative stress markers
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectiveProtection against oxidative damage in neurons
AntimicrobialEfficacy against bacterial strains

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate
Reactant of Route 2
Reactant of Route 2
azane;[3-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate

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